TH 1217

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TH 1217, also known as ZINC1775962367, is a potent and selective dCTPase pyrophosphatase 1 (dCTPase) inhibitor, with an IC50 of 47 nM . It enhances the cytotoxic effect of cytidine analogues in leukemia cells .

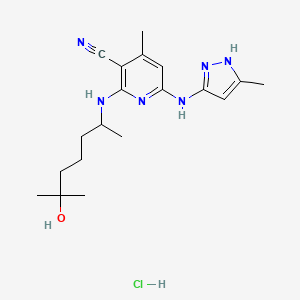

Molecular Structure Analysis

The molecular weight of TH 1217 is 491.09 . The exact mass is 490.06 . The elemental analysis shows that it contains C, 48.92; H, 3.49; B, 2.20; Cl, 14.44; N, 11.41; O, 19.55 .

Physical And Chemical Properties Analysis

TH 1217 is a solid substance . It has a solubility of 125 mg/mL in DMSO . The storage conditions for the powder form are at -20°C .

科学的研究の応用

Molecular Design and Nanoarchitectures

TH 1217, as an analogue in the class of thienothiophenes, contributes significantly to the field of molecular design, particularly in creating multidimensional nanoarchitectures. Mishra, Ma, and Bäuerle (2009) emphasize the role of thienothiophenes like TH 1217 in advancing nanostructured materials. These materials have diverse applications ranging from electronics to photonics, owing to their unique molecular properties (Mishra, Ma, & Bäuerle, 2009).

Terahertz Science and Technology Applications

TH 1217 also plays a crucial role in the rapidly evolving field of terahertz (THz) science and technology. Recent studies highlight the potential of THz radiation, which TH 1217 may be associated with, in various applications including medical diagnosis, environmental control, and nondestructive sensing. Woolard et al. (2005) and Redo-Sanchez & Zhang (2008) discuss how advances in THz technologies, involving compounds like TH 1217, are opening new opportunities in understanding basic science and enhancing applications in security, biology, and medicine (Woolard, Brown, Pepper, & Kemp, 2005); (Redo-Sanchez & Zhang, 2008).

Biomedical Applications

In biomedical fields, TH 1217-related THz technologies demonstrate potential in noninvasive imaging and diagnosis. For instance, Zhang (2002) and Yang et al. (2016) explore the utility of THz radiation in biomedical imaging, citing its noninvasive nature as beneficial for various diagnostic applications. These studies underline the importance of THz technologies, possibly involving TH 1217, in advancing medical imaging and diagnostic techniques (X. -C. Zhang, 2002); (Yang et al., 2016).

作用機序

Target of Action

TH 1217, also known as ZINC1775962367, is a potent and selective inhibitor of dCTPase pyrophosphatase 1 (dCTPase) with an IC50 of 47 nM . dCTPase is an enzyme that plays a crucial role in DNA synthesis and repair, making it a significant target for various therapeutic interventions.

Mode of Action

TH 1217 interacts with its target, dCTPase, by inhibiting its activity. This inhibition enhances the cytotoxic effect of cytidine analogues in leukemia cells

Biochemical Pathways

The primary biochemical pathway affected by TH 1217 is the DNA synthesis and repair pathway, due to its inhibition of dCTPase. This can lead to an accumulation of DNA damage, particularly in rapidly dividing cells such as cancer cells, thereby enhancing the cytotoxic effect of certain anticancer drugs .

Pharmacokinetics

It’s known that th 1217 has good cell permeability

Result of Action

The primary result of TH 1217’s action is the enhancement of the cytotoxic effect of cytidine analogues in leukemia cells . By inhibiting dCTPase, TH 1217 may increase DNA damage in these cells, leading to cell death. This makes TH 1217 a potential therapeutic agent for leukemia.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound TH 1217 involves the reaction of two starting materials, A and B, followed by a series of chemical transformations to yield the final product.", "Starting Materials": [ "Starting Material A: 2,4-dichlorobenzaldehyde", "Starting Material B: 2-amino-4-methylpyridine" ], "Reaction": [ "Step 1: Condensation reaction between starting materials A and B in the presence of a base catalyst to form an imine intermediate", "Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride to form the corresponding amine", "Step 3: Protection of the amine group using a suitable protecting group such as tert-butyloxycarbonyl (BOC) to prevent unwanted reactions", "Step 4: Bromination of the protected amine using a brominating agent such as N-bromosuccinimide (NBS) to form the corresponding bromoamine", "Step 5: De-protection of the BOC group using an acid catalyst such as trifluoroacetic acid (TFA) to expose the amine group", "Step 6: Cyclization of the exposed amine group with the adjacent bromine atom using a suitable cyclization agent such as copper (I) iodide to form the final product, TH 1217" ] } | |

CAS番号 |

1862212-48-3 |

製品名 |

TH 1217 |

分子式 |

C20H17BCl2N4O6 |

分子量 |

491.088 |

IUPAC名 |

2-[4-[[5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]-imidazol-1-yl]methyl]phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |

InChI |

InChI=1S/C20H17BCl2N4O6/c1-11-24-19-15(7-14(22)18(23)20(19)27(30)31)26(11)8-12-3-5-13(6-4-12)21-32-16(28)9-25(2)10-17(29)33-21/h3-7H,8-10H2,1-2H3 |

InChIキー |

FUJZJWQLQGXDEK-UHFFFAOYSA-N |

SMILES |

O=C(CN(C)C1)OB(C2=CC=C(CN3C(C)=NC4=C([N+]([O-])=O)C(Cl)=C(Cl)C=C34)C=C2)OC1=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

TH 1217 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)

![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)

![3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol](/img/structure/B611243.png)

![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/structure/B611247.png)

![3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene](/img/structure/B611248.png)

![5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile](/img/structure/B611250.png)

![(2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide](/img/structure/B611260.png)

![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B611261.png)